![molecular formula C9H8ClN3O2 B6341849 Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate CAS No. 1209749-81-4](/img/structure/B6341849.png)

Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

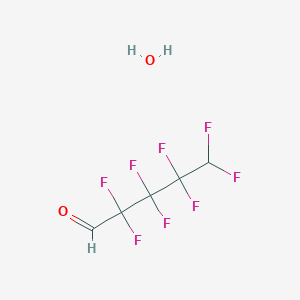

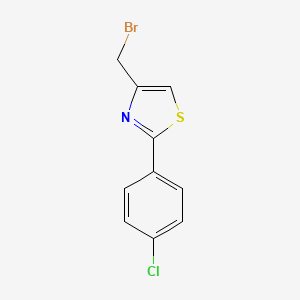

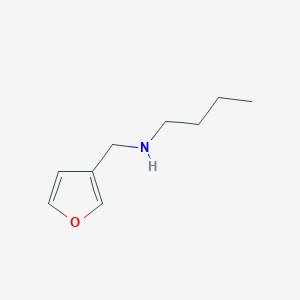

Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a chemical compound with the linear formula C10H9ClN2O2 . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids 6c, 7a, and 7b displayed binding affinity from -8.2 and -8.5 kcal/mol .Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC 50 values in the 0.252–0.281 mM range .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate serves as a key starting material or intermediate in the synthesis of a wide range of heterocyclic compounds. These include thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, which have been synthesized through various reactions involving this compound. For example, its reaction with bromomalononitrile leads to the formation of ethyl 3-amino-5-aryl-2-cyano-7-substituted-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, further showcasing its utility in creating complex heterocyclic frameworks (Sherif et al., 1993).

Crystal Structure Determination

The crystal structure of derivatives of this compound has been analyzed to understand their molecular configuration, bonding, and potential interactions in solid state. Such structural insights are critical for designing compounds with desired chemical and physical properties. For instance, the crystal structure of Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a derivative, was elucidated through single-crystal X-ray diffraction, revealing details about its molecular geometry and intermolecular interactions (Hu Yang, 2009).

Nucleoside Antibiotic Derivatives

This compound is utilized in the synthesis of functionalized base derivatives of nucleoside antibiotics, such as Tubercidin. This involves several steps, including N-alkylation and saponification, to yield compounds that could serve as potential therapeutic agents or as tools for biological studies. The synthesis pathways explored demonstrate the compound's role in developing nucleoside analogues with potential biological activities (Rosemeyer, 2007).

Mecanismo De Acción

Target of Action

Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a pyrimidine derivative . Pyrimidines are essential components of genetic material and demonstrate various biological activities . .

Mode of Action

It is known that pyrimidine derivatives can inhibit the growth of bacteria by binding to enzymes like dna gyrase . They can also have antimycobacterial activity due to their ability to bind to the enzyme RNA polymerase .

Biochemical Pathways

It is known that pyrimidine derivatives can affect the dna replication and rna transcription processes in bacteria, thereby inhibiting their growth .

Result of Action

As a pyrimidine derivative, it can potentially inhibit the growth of bacteria by interfering with their dna replication and rna transcription processes .

Direcciones Futuras

The future directions of research on Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the treatment of diseases such as diabetes and cancer . Additionally, further studies could focus on optimizing the synthesis process and improving the yield of these compounds .

Propiedades

IUPAC Name |

ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-6(10)5-3-4-11-7(5)13-8/h3-4H,2H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOHXMYOLTXTMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CN2)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)

![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)